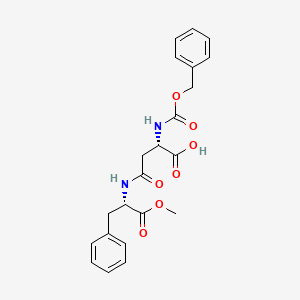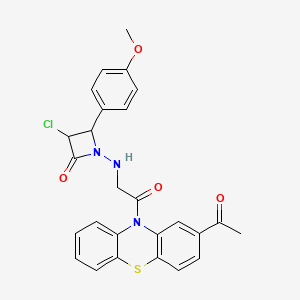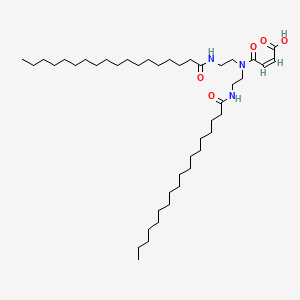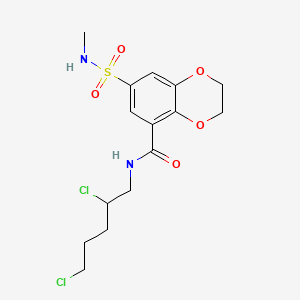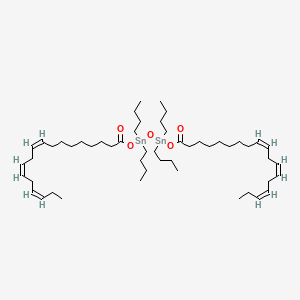
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a piperazine ring, a pyridine ring, and a chlorobenzyl group. It is often used in the synthesis of various pharmaceuticals and as a research tool in biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride typically involves multiple steps. One common method starts with the reaction of p-chloro-alpha-2-pyridylbenzyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with ethylene glycol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A compound with a similar piperazine structure but different functional groups.
Quetiapine: Another piperazine derivative used as an antipsychotic agent.
Uniqueness
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2850-44-4 |
|---|---|
Molecular Formula |
C20H27Cl2N3O2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C20H26ClN3O2.ClH/c21-18-6-4-17(5-7-18)20(19-3-1-2-8-22-19)24-11-9-23(10-12-24)13-15-26-16-14-25;/h1-8,20,25H,9-16H2;1H |
InChI Key |
ATAVRACBUMWRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



